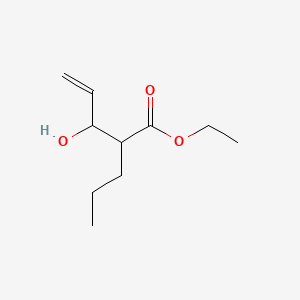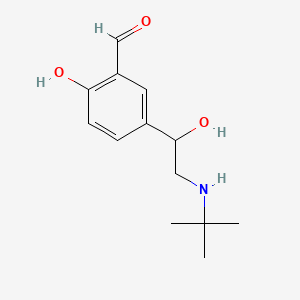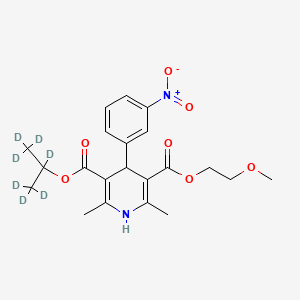
尼莫地平-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nimodipine-d7 is a deuterated form of nimodipine, a calcium channel blocker primarily used to improve neurological outcomes in patients with subarachnoid hemorrhage due to a ruptured intracranial aneurysm . Nimodipine-d7 is used as an internal standard for the quantification of nimodipine by gas chromatography or liquid chromatography-mass spectrometry .
科学研究应用
Nimodipine-d7 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of nimodipine.
Biology: Studied for its effects on calcium channels in various biological systems.
Medicine: Investigated for its potential neuroprotective effects in conditions such as traumatic brain injury and ischemic stroke.
Industry: Used in the development of new analytical methods and quality control processes for pharmaceuticals
作用机制
Target of Action
Nimodipine-d7, a deuterium-labeled variant of Nimodipine, primarily targets vascular smooth muscle cells . Its main target is the voltage-gated L-type calcium channels present in these cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for smooth muscle contraction .
Mode of Action
Nimodipine-d7 acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of calcium in smooth muscle cells, preventing calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Compared to other calcium channel blocking agents, Nimodipine-d7 exhibits greater effects on cerebral circulation than on peripheral circulation .
Biochemical Pathways
Nimodipine-d7 affects the calcium ion signaling pathway, which is crucial for various cellular functions. By inhibiting calcium influx, it prevents the contraction of vascular smooth muscle cells, leading to vasodilation . Furthermore, it has been suggested that Nimodipine can regulate T cell response through the p38–MAPK pathway signaling .
Pharmacokinetics
Nimodipine, the non-deuterated form, is known to be extensively metabolized in the liver via the cyp3a4 enzyme and undergoes first-pass metabolism . It is excreted in urine and feces, and its elimination half-life is between 1 to 2 hours . The bioavailability of Nimodipine is increased in patients with cirrhosis, and its peak serum concentration is reached approximately 1 hour after administration .
Result of Action
The molecular and cellular effects of Nimodipine-d7’s action include the prevention of calcium-dependent smooth muscle contraction, leading to vasodilation . This effect is particularly pronounced in cerebral circulation, which can improve neurological outcomes in certain conditions . In addition, Nimodipine has been found to have neuroprotective and neuroregenerative effects in certain model systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nimodipine-d7. For instance, it has been observed that Nimodipine’s neuroprotective effect varies under different stress conditions. In a study, the cytotoxicity of ethanol and osmotic stress was significantly reduced with Nimodipine pretreatment, while it had no influence on hypoxia-induced cytotoxicity . This suggests that the cellular environment and specific stressors can impact the effectiveness of Nimodipine-d7.
安全和危害
未来方向
Research on the neuroprotective effects of nimodipine has shown that it can significantly reduce the incidence of a poor outcome, mortality, and CVS in patients with aSAH . Furthermore, it is strongly recommended that patients with aSAH, especially those younger than 50 years old, should use nimodipine as early as possible in order to achieve a better clinical outcome .
生化分析
Biochemical Properties
Nimodipine-d7, like its non-deuterated counterpart, is an inhibitor of L-type voltage-gated calcium (Ca v) channels . It is selective for Ca v 1.2 over Ca v 1.3 channels . By inhibiting the influx of calcium in smooth muscle cells, Nimodipine-d7 prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Cellular Effects
Nimodipine-d7 has been shown to have neuroprotective effects in various models . It has direct effects on neurons, as well as influences on both microglia and astrocytes . It has been observed to inhibit contractions induced by potassium in isolated rabbit aortic strips . Furthermore, it has been shown to increase cerebral blood flow in anesthetized dogs when administered sublingually .
Molecular Mechanism
Nimodipine-d7 acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, Nimodipine-d7 prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . It has also been associated with the activation of AKT and CREB signaling pathways, which are involved in cell survival and gene expression .
Temporal Effects in Laboratory Settings
Nimodipine-d7 has been shown to have time-dependent neuroprotective effects in laboratory settings . For instance, in excitotoxically lesioned organotypic hippocampal slice cultures, Nimodipine was protective when pre-incubated for 4 hours or co-applied with NMDA .
Dosage Effects in Animal Models
While specific studies on Nimodipine-d7 dosage effects in animal models are limited, studies on Nimodipine have shown that its effects can vary with different dosages . For instance, Nimodipine has been found to decrease necrosis of hippocampal CA1 pyramidal neurons and reduce increases in spontaneous movement and contralateral circling in a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion .
Metabolic Pathways
Nimodipine, the non-deuterated counterpart, is known to interact with L-type voltage-gated calcium channels, influencing calcium influx and thus affecting various cellular processes .
Transport and Distribution
Studies on the transport and distribution of Nimodipine-d7 are limited. Research on Nimodipine has shown that it is rapidly absorbed and reaches the maximum plasma concentration in approximately 5 minutes after intraocular administration . It has been found to be distributed more in the lung, spleen, and brain tissues, and less in the kidney .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nimodipine-d7 involves the incorporation of deuterium atoms into the nimodipine molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for nimodipine-d7 are proprietary and not widely published. the general approach involves the use of deuterated starting materials and careful control of reaction conditions to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of nimodipine-d7 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, along with optimized reaction conditions to maximize yield and purity. The production process is designed to be scalable and cost-effective, ensuring a consistent supply of high-quality nimodipine-d7 for research and analytical purposes .
化学反应分析
Types of Reactions
Nimodipine-d7, like nimodipine, undergoes various chemical reactions, including:
Oxidation: Nimodipine can be oxidized under certain conditions, leading to the formation of oxidation products.
Reduction: Reduction reactions can convert nimodipine to its reduced forms.
Substitution: Nimodipine can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nimodipine can lead to the formation of nitro derivatives, while reduction can produce amine derivatives .
相似化合物的比较
Similar Compounds
Nifedipine: Another calcium channel blocker with similar pharmacological properties but less specificity for cerebral arteries.
Amlodipine: A calcium channel blocker used primarily for hypertension and angina, with a longer half-life compared to nimodipine.
Verapamil: A calcium channel blocker with significant effects on cardiac muscle and less specificity for cerebral arteries.
Uniqueness of Nimodipine-d7
Nimodipine-d7 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of nimodipine in complex biological matrices .
属性
IUPAC Name |
5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 3-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3/i1D3,2D3,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAGMCDKSXEBJQ-QLWPOVNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
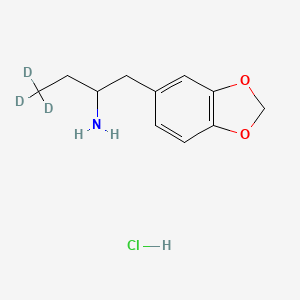

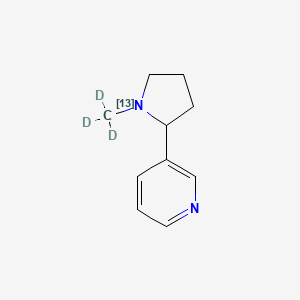
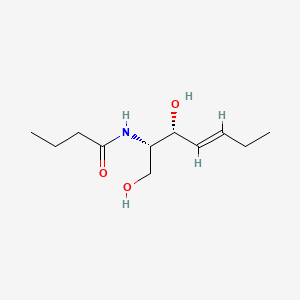
![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)
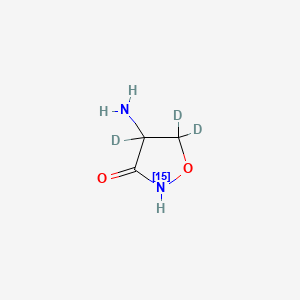
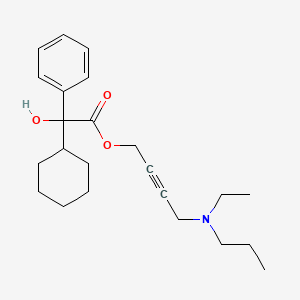
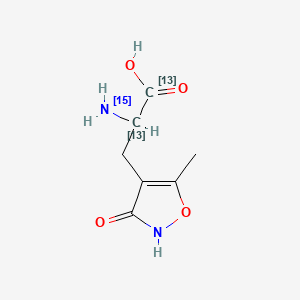
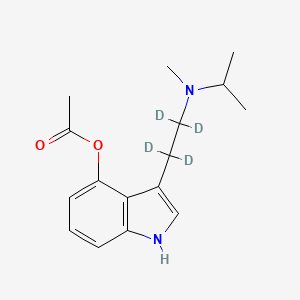


![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)
